molecular formula C10H7ClN2O B1416948 N-Hydroxyquinoline-7-carbimidoyl chloride CAS No. 1956426-72-4

N-Hydroxyquinoline-7-carbimidoyl chloride

Cat. No.: B1416948
CAS No.: 1956426-72-4
M. Wt: 206.63 g/mol
InChI Key: OROAHFSUXFBZKY-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Hydroxyquinoline-7-carbimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

: Sigma-Aldrich: N-Hydroxyquinoline-5-carbimidoyl chloride : ChemScene LLC: N-hydroxyquinoline-7-carbimidoyl chloride : AChemBlock: this compound

Preparation Methods

The synthesis of N-Hydroxyquinoline-7-carbimidoyl chloride typically involves the reaction of quinoline derivatives with hydroxylamine and subsequent chlorination. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-Hydroxyquinoline-7-carbimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-7-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can inhibit enzymes that require metal ions as cofactors, disrupting essential cellular processes and leading to cell death .

Comparison with Similar Compounds

N-Hydroxyquinoline-7-carbimidoyl chloride can be compared with other quinoline derivatives, such as:

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(7Z)-N-hydroxyquinoline-7-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAHFSUXFBZKY-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C(=N/O)/Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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